3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including triazole, thiadiazole, and imidazo pyridine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis may start with the preparation of 2-hydrazinyl-6H-1,3,4-thiadiazine, followed by cyclization with ortho esters to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazoles: Known for their versatile biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: Also exhibit a wide range of pharmacological activities, making them useful in drug design.
Uniqueness
3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its complex fused ring structure, which imparts distinct chemical and biological properties. Its combination of triazole, thiadiazole, and imidazo pyridine moieties makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H13ClN6OS |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13ClN6OS/c1-10-15(24-8-4-3-5-14(24)20-10)16-21-22-18-25(16)23-17(27-18)11-6-7-13(26-2)12(19)9-11/h3-9H,1-2H3 |
InChI Key |
FKDAZWKVXOOEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=C(C=C5)OC)Cl |
Origin of Product |
United States |
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